1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine synthesis pathway
1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine synthesis pathway
This technical guide details the synthesis of 1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine (CAS: 1555530-90-9). This protocol is designed for research applications requiring high purity and structural verification.
Executive Summary
The synthesis follows a linear Cyclization-Functionalization-Reduction strategy. This pathway is preferred over direct condensation of nitrosodiketones due to the superior regiocontrol and purification profiles of the intermediates.
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Cyclization: Condensation of 3,5-heptanedione with benzylhydrazine to form the pyrazole core.
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Electrophilic Substitution: Nitration at the C-4 position using mixed acid anhydride generation.
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Reduction: Catalytic hydrogenation to yield the final primary amine.
Part 1: Retrosynthetic Analysis & Pathway Design
The target molecule consists of a pyrazole core substituted with a benzyl group at
Strategic Disconnection:
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C4-N Bond: The amine is installed via reduction of a nitro group, which is introduced via electrophilic aromatic substitution (EAS). Pyrazoles are electron-rich, making C4 highly susceptible to electrophilic attack.
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N1-C(Benzyl) Bond: While
-alkylation of a pre-formed pyrazole is possible, it often yields a mixture of regioisomers ( vs ). Using benzylhydrazine in the cyclization step ensures the benzyl group is fixed at relative to the diketone condensation, although the symmetry of 3,5-diethyl substitution makes regioselectivity less critical here than in unsymmetrical analogs. -
C3/C5-Ethyl Bonds: Derived from the 1,3-diketone precursor (3,5-heptanedione ).
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 1-Benzyl-3,5-diethyl-1H-pyrazole
Core Ring Formation
This step involves the Knorr pyrazole synthesis. The use of benzylhydrazine dihydrochloride requires a base or thermal driving force to release the free hydrazine in situ.
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Reagents:
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3,5-Heptanedione (1.0 equiv)
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Benzylhydrazine dihydrochloride (1.1 equiv)
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Ethanol (0.5 M concentration relative to diketone)
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Sodium Acetate (2.2 equiv) or Triethylamine (2.2 equiv) to neutralize HCl.
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Protocol:
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Dissolve benzylhydrazine dihydrochloride and sodium acetate in Ethanol in a round-bottom flask. Stir for 15 minutes at room temperature (RT) to liberate the free hydrazine base.
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Add 3,5-heptanedione dropwise over 10 minutes. The solution may warm slightly.
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Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting diketone spot will disappear.
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Workup: Cool to RT. Remove ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).
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Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
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Self-Validating Analytical Check (Intermediate 1):
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1H NMR (200 MHz, CDCl3): Look for the diagnostic C4-H singlet at δ 5.82 ppm . The benzyl
should appear as a singlet around δ 5.20 ppm . The ethyl groups will show characteristic triplets (~1.1-1.2 ppm) and quartets (~2.4-2.6 ppm). -
Reference: NMR data extrapolated from 3,5-diethyl-1-benzyl analogs confirmed in literature [1].
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Step 2: Nitration to 1-Benzyl-3,5-diethyl-4-nitro-1H-pyrazole
Electrophilic Aromatic Substitution
The pyrazole ring is electron-rich. The C4 position is the most nucleophilic site, allowing for facile nitration using standard mixed acid conditions.
-
Reagents:
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1-Benzyl-3,5-diethyl-1H-pyrazole (Intermediate 1)
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Conc. Nitric Acid (
, 65-70%) -
Conc. Sulfuric Acid (
, 98%)[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-
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Protocol:
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Place Intermediate 1 (1.0 equiv) in a flask and cool to 0°C in an ice bath.
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Add Conc.
(5–10 mL per gram of substrate) slowly to dissolve the pyrazole. -
Prepare a nitrating mixture of Conc.
(1.5 equiv) and Conc. (1:1 v/v) in a separate vessel, cooling to 0°C. -
Critical Step: Add the nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature below 10°C . Exotherms can lead to polynitration on the benzyl ring.
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Allow to warm to RT and stir for 2 hours.
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Quench: Pour the reaction mixture carefully onto crushed ice (~100g). The product typically precipitates as a solid.[2]
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Filter the solid or extract with Ethyl Acetate. Wash organics with saturated
until neutral (pH 7), then brine. -
Dry and concentrate.
-
-
Self-Validating Analytical Check:
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1H NMR: The diagnostic singlet at δ 5.82 ppm (C4-H) from Step 1 must be ABSENT .
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Shift: The benzyl methylene protons will shift downfield slightly due to the electron-withdrawing nitro group.
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Step 3: Reduction to 1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine
Nitro Group Reduction
Catalytic hydrogenation is the cleanest method, avoiding metal waste (Sn/Fe) and simplifying workup.
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Reagents:
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1-Benzyl-3,5-diethyl-4-nitro-1H-pyrazole (Intermediate 2)
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10% Palladium on Carbon (Pd/C) (10 wt% loading)
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Methanol (MeOH) or Ethanol (EtOH)
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Hydrogen Gas (
) (Balloon pressure is sufficient)
-
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Protocol:
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Dissolve Intermediate 2 in MeOH (0.1 M) in a flask flushed with nitrogen.
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Carefully add 10% Pd/C (10% by weight of the substrate). Caution: Pd/C is pyrophoric; add under inert atmosphere.
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Purge the system with Hydrogen gas (vacuum/fill cycles x3).
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Stir vigorously under a Hydrogen balloon at RT for 4–12 hours.
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Monitoring: TLC will show a significant polarity change (Amine is much more polar/lower Rf than Nitro compound).
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Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
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Concentrate the filtrate to yield the target amine.
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Storage: Store under inert gas (Ar/N2) at -20°C. Amines can oxidize over time.
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Part 3: Data Summary & Validation
| Compound | Key Functional Group | 1H NMR Diagnostic Signal (CDCl3) | Status |
| Intermediate 1 | Pyrazole (C4-H) | δ 5.82 (s, 1H) | Pre-Nitration |
| Intermediate 2 | Nitro (-NO2) | Signal at 5.82 DISAPPEARS | Post-Nitration |
| Target Molecule | Amine (-NH2) | Broad singlet ~3.0–4.0 ppm (2H) | Final Product |
Safety & Handling:
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Hydrazines: Toxic and potential sensitizers. Handle in a fume hood.
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Nitration: Highly exothermic. Strict temperature control is required to prevent thermal runaway.
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Amines: The final product is air-sensitive. Store in amber vials under Nitrogen.
References
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RSC Advances. "Synthesis of pyrazoles under mild reaction conditions using [Ce(L-Pro)2]2 (Oxa)." Royal Society of Chemistry, 2012. (Provides NMR data for 1-benzyl-3,5-diethyl-1H-pyrazole).
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Organic Syntheses. "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Org.[3][4][5] Synth. 2013, 90, 36. .
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National Institutes of Health (NIH). "Manipulating nitration and stabilization to achieve high energy." Science Advances, 2023. (Discusses nitration conditions for 3,5-dialkylpyrazoles).
-
ChemSrc. "1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine - CAS 1555530-90-9."[6] .
Sources
- 1. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine | CAS#:1555530-90-9 | Chemsrc [chemsrc.com]
